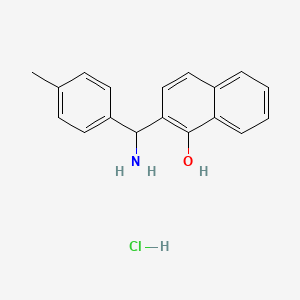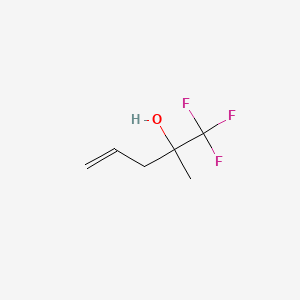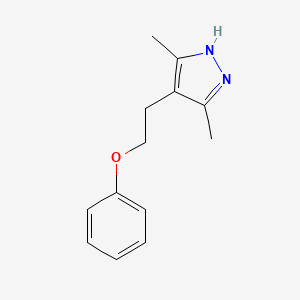
3,5-dimethyl-4-(2-phenoxyethyl)-1H-pyrazole
Overview
Description
3,5-dimethyl-4-(2-phenoxyethyl)-1H-pyrazole, commonly known as DPPEP, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. DPPEP is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Scientific Research Applications
Annular Tautomerism and Crystallography Studies
- Research on NH-pyrazoles, a category that includes compounds like 3,5-dimethyl-4-(2-phenoxyethyl)-1H-pyrazole, has delved into their structural characteristics. Studies have used X-ray crystallography to determine the structures and explored the tautomerism in both solution and solid state using NMR spectroscopy (Cornago et al., 2009).
Synthesis and Characterization of Metallomacrocyclic Complexes
- Research has been conducted on creating new hybrid pyrazole ligands and their applications in forming metallomacrocyclic palladium(II) complexes. This involves the synthesis and characterization of ligands substituted by polyether chains and phenyl groups, demonstrating the complex's potential in various chemical applications (Guerrero et al., 2008).
Selenoacetalyzation Reactions and Chemical Shift Analysis
- Studies involving the reaction of dimethyl-formylpyrazoles with selenol derivatives have been performed. These have contributed to the development of unique diselenane hydrochlorides, providing insights into the chemical properties and shifts in the pyrazole ring (Papernaya et al., 2013).
Theoretical Studies on Corrosion Inhibition
- Density Functional Theory (DFT) studies on bipyrazolic-type organic compounds, including 3,5-dimethyl-4-(2-phenoxyethyl)-1H-pyrazole, have been conducted. These studies aim to elucidate their potential as corrosion inhibitors, evaluating parameters like energy gap and electron transfer (Wang et al., 2006).
Photocleavage Activity and Antibacterial Studies
- Research has explored the photocleavage ability of 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles, alongside their antibacterial potential. This includes the synthesis and characterization of these compounds and their interactions with DNA (Sharma et al., 2020).
Antibacterial and Antioxidant Activities of Pyrazoles
- Studies on tri-substituted pyrazoles have shown their significance in heterocyclic chemistry, particularly for their biological and pharmacological activities. This includes the investigation of their antibacterial and antioxidant activities (Lynda, 2021).
Ligand Synthesis for Mixed Metal Polynuclear Complexes
- Research into synthesizing and functionalizing 4-phenyl-1H-pyrazoles for potential use in creating asymmetric imine ligands and mixed metal polynuclear complexes has been reported. This opens up avenues for exploring the chemical properties of these complexes (Olguín & Brooker, 2011).
Diorganotin(IV) Derivatives with Pyrazole Ligands
- Studies on the synthesis and characterization of diorganotin(IV) derivatives containing pyrazole ligands have been conducted. This research focuses on how these compounds interact and bond, contributing to the understanding of organotin chemistry (Cui et al., 2005).
Kinetic Studies under Ultrasound-Assisted Catalysis
- The kinetic behavior of synthesizing certain pyrazole derivatives under phase transfer catalysis and ultrasonic irradiation has been investigated. This contributes to the understanding of reaction dynamics and conditions for optimal synthesis (Wang et al., 2015).
Photochemical Properties of Zinc Phthalocyanines
- Research on zinc phthalocyanines bearing the 4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl moiety focuses on their photochemical properties, including their potential as photosensitizers in photodynamic therapy. The study evaluates their solvatochromic effects, aggregation behavior, and singlet oxygen generation (Ziminov et al., 2020).
properties
IUPAC Name |
3,5-dimethyl-4-(2-phenoxyethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-10-13(11(2)15-14-10)8-9-16-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXYFDHESWKTIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390759 | |
| Record name | 3,5-dimethyl-4-(2-phenoxyethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-4-(2-phenoxyethyl)-1H-pyrazole | |
CAS RN |
83467-26-9 | |
| Record name | 3,5-Dimethyl-4-(2-phenoxyethyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83467-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-dimethyl-4-(2-phenoxyethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3031809.png)
![2'-Methyl[1,1'-biphenyl]-3-ol](/img/structure/B3031810.png)

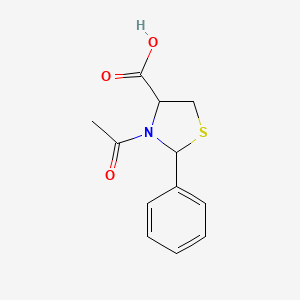
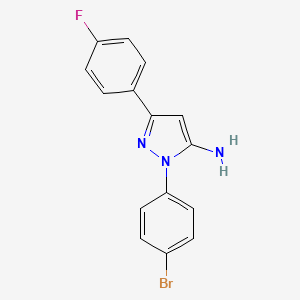
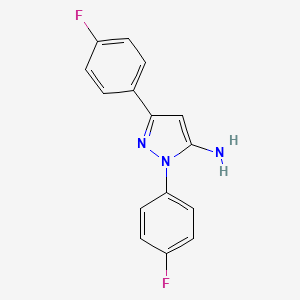

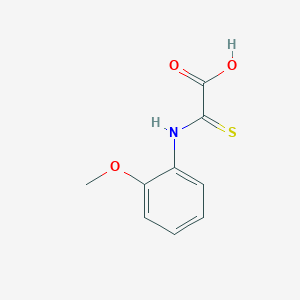
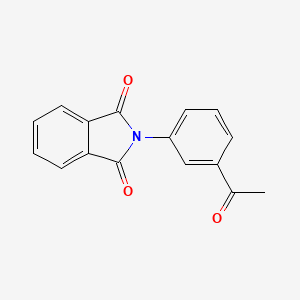
![1-Ethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-benzimidazole](/img/structure/B3031824.png)

